Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl-
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Overview
Description
Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- is a chemical compound with the molecular formula C12H15ClO. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a benzofuran core with chlorine and methyl substituents, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms or other substituents can be replaced with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofurans.
Scientific Research Applications
Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-2,2,4,6-tetramethylbenzofuran: Similar structure but lacks the chlorine substituent.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Contains additional functional groups like amino and carboxylic acid.
Uniqueness
Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and multiple methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
63577-98-0 |
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Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
5-chloro-2,2,4,6-tetramethyl-3H-1-benzofuran |
InChI |
InChI=1S/C12H15ClO/c1-7-5-10-9(8(2)11(7)13)6-12(3,4)14-10/h5H,6H2,1-4H3 |
InChI Key |
PPBQQKALDDQQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(O2)(C)C)C(=C1Cl)C |
Origin of Product |
United States |
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